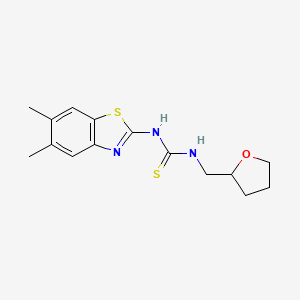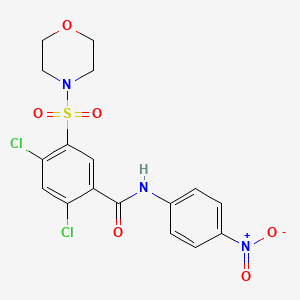![molecular formula C22H21N5O5 B10944545 N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10944545.png)
N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(MORPHOLINOCARBONYL)PHENYL]-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholinocarbonyl group attached to a phenyl ring, which is further connected to a benzamide moiety through a pyrazolylmethyl linkage. The presence of both nitro and morpholinocarbonyl groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLINOCARBONYL)PHENYL]-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach begins with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives. The morpholinocarbonyl group is then introduced via a reaction with morpholine and a suitable carbonyl compound. Finally, the benzamide moiety is attached through amide bond formation, often using coupling reagents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLINOCARBONYL)PHENYL]-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-[4-(MORPHOLINOCARBONYL)PHENYL]-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLINOCARBONYL)PHENYL]-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites, leading to alterations in cellular pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(MORPHOLINOCARBONYL)PHENYL]-2-[(4-NITRO-1H-IMIDAZOL-1-YL)METHYL]BENZAMIDE
- N-[4-(MORPHOLINOCARBONYL)PHENYL]-2-[(4-NITRO-1H-TRIAZOL-1-YL)METHYL]BENZAMIDE
Uniqueness
Compared to similar compounds, N-[4-(MORPHOLINOCARBONYL)PHENYL]-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE exhibits unique properties due to the presence of the pyrazole ring, which imparts distinct electronic and steric effects. This makes it particularly valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C22H21N5O5 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-2-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C22H21N5O5/c28-21(20-4-2-1-3-17(20)14-26-15-19(13-23-26)27(30)31)24-18-7-5-16(6-8-18)22(29)25-9-11-32-12-10-25/h1-8,13,15H,9-12,14H2,(H,24,28) |
InChI Key |
VWXIWKHHSDYIBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(morpholin-4-yl)propyl]-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10944468.png)
![2-({5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)-N-(2-methylpropyl)hydrazinecarbothioamide](/img/structure/B10944472.png)
![2-{5-[(4-Ethylphenoxy)methyl]furan-2-yl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10944476.png)
![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B10944486.png)
![9-ethyl-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10944490.png)
![2-[4-(Difluoromethoxy)phenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10944504.png)
![3-chloro-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944506.png)
![1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10944508.png)



![Ethyl 9-methyl-2-(4-pyridyl)thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10944539.png)
![1-ethyl-4-{[(4-methylphenyl)carbonyl]amino}-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B10944543.png)
![3-[(Acetyloxy)methyl]-7-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10944548.png)
